1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H19ClFN3 and its molecular weight is 415.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the compound of interest, have shown potent cytotoxic activities. The synthesis of these derivatives involves reactions that yield compounds with significant inhibitory properties against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Deady et al., 2003).
Photophysical Properties and Molecular Logic Switches
Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been studied for their photophysical properties and potential as molecular logic switches. These compounds exhibit solvatochromism, acidochromism, and significant changes in fluorescence in response to pH changes, suggesting their use in optical sensors and molecular electronics (Uchacz et al., 2016).
Fluorescence Quenching by Protonation
Research on pyrazolo[3,4-b]quinoline derivatives has revealed that their fluorescence can be efficiently quenched by protic acids, a process that is reversible and could be exploited in the design of fluorescence-based sensors. This property highlights the compound's potential in developing sensors that detect changes in pH or the presence of specific ions or molecules (Mu et al., 2010).
Versatile Fluorophore for Molecular Sensors
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline has been identified as a versatile fluorophore for constructing brightly fluorescent molecular sensors. Its integration into various molecular frameworks allows for the development of sensors with enhanced fluorescence upon analyte binding, showcasing the compound's utility in chemical sensing and molecular diagnostics (Rurack et al., 2002).
Green Synthesis of Pyrazolo-[3,4-b]-Quinolines
A microwave-assisted, multi-component protocol has been developed for the synthesis of pyrazolo-[3,4-b]-quinolines, showcasing an eco-friendly and efficient method. This approach highlights the potential for sustainable synthesis routes for similar compounds, contributing to green chemistry initiatives (Khumalo et al., 2019).
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3/c1-14-4-6-17(10-16(14)3)24-21-13-28-23-9-7-18(27)11-20(23)25(21)30(29-24)19-8-5-15(2)22(26)12-19/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBGXBGNRUFAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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